molecular formula C19H18N6O3S2 B14809048 (4Z)-4-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazinylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4Z)-4-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazinylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B14809048
M. Wt: 442.5 g/mol
InChI Key: XIKZDSZFKWEZCC-UHFFFAOYSA-N
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Description

4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that features a unique combination of indole, sulfonyl, hydrazono, pyrazole, and carbothioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The sulfonyl group can be introduced via sulfonation reactions, while the hydrazono group is formed through the reaction of hydrazine derivatives with appropriate carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, sulfonyl hydrazones, and pyrazole carbothioamides. Examples include:

Uniqueness

What sets 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H18N6O3S2

Molecular Weight

442.5 g/mol

IUPAC Name

4-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C19H18N6O3S2/c1-12-17(18(26)25(23-12)19(20)29)22-21-14-6-8-15(9-7-14)30(27,28)24-11-10-13-4-2-3-5-16(13)24/h2-9,23H,10-11H2,1H3,(H2,20,29)

InChI Key

XIKZDSZFKWEZCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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